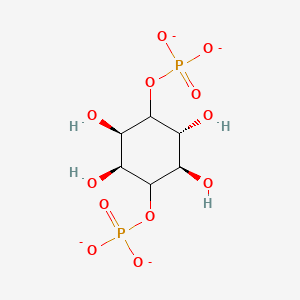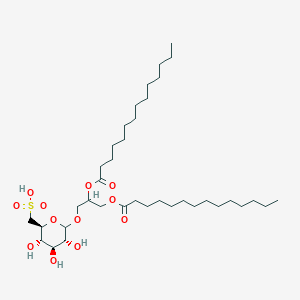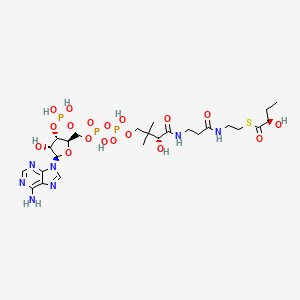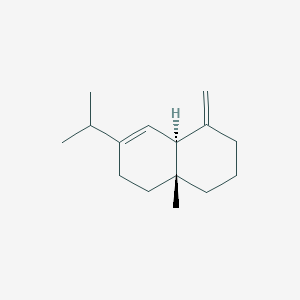
Inositol 1,4-bis(phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1D-myo-inositol 1,4-bisphosphate(4-) is an organophosphate oxoanion arising from deprotonation of the phosphate OH groups of 1D-myo-inositol 1,4-bisphosphate; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a 1D-myo-inositol 1,4-bisphosphate.
Applications De Recherche Scientifique
Environmental Impact and Analytical Techniques
Inositol phosphates, including inositol 1,4-bis(phosphate), are significant in the environment, predominantly originating from plants and accumulating in soils, contributing to the organic phosphorus pool. Their role in eutrophication in aquatic environments is also notable, albeit their bioavailability and mobility are not well understood due to analytical challenges. Advanced chromatographic and electrophoresis techniques have improved the detection and understanding of these compounds in environmental samples, aiding in the elucidation of the global phosphorus cycle (Turner et al., 2002; Carlsson et al., 2001).
Role in Plant Biology
Inositol phosphates, particularly myo-inositol-1-phosphate, play crucial roles in plant biology, influencing cellular metabolism, growth control, and seed development. The myo-inositol-1-phosphate synthase gene's silencing in soybeans has demonstrated a significant impact on seed development and phytate content, highlighting the importance of inositol phosphates in plant nutrient storage and signaling pathways (Nunes et al., 2006).
Cancer Research
Inositol hexaphosphate (IP6), a related compound, exhibits a notable anticancer effect, reducing cell proliferation and enhancing malignant cell differentiation. The combination of IP6 and inositol has shown synergistic effects in cancer prevention and treatment, suggesting potential therapeutic applications. The mechanisms underlying these effects include modulation of signal transduction pathways and cell cycle arrest, highlighting the complexity and therapeutic potential of inositol phosphates in oncology (Vucenik & Shamsuddin, 2003).
Cellular Signaling and Metabolism
Inositol phosphates, particularly inositol pyrophosphates, play pivotal roles at the interface of cell signaling and metabolism, essential for cellular and organismal homeostasis. Their physicochemical properties and involvement in key biological processes, such as energy metabolism and cell signaling, underscore the multifaceted functions of these molecules in health and disease (Shears, 2018).
Propriétés
Formule moléculaire |
C6H10O12P2-4 |
|---|---|
Poids moléculaire |
336.08 g/mol |
Nom IUPAC |
[(2R,3R,5R,6S)-2,3,5,6-tetrahydroxy-4-phosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2/c7-1-2(8)6(18-20(14,15)16)4(10)3(9)5(1)17-19(11,12)13/h1-10H,(H2,11,12,13)(H2,14,15,16)/p-4/t1-,2-,3-,4+,5?,6?/m1/s1 |
Clé InChI |
PELZSPZCXGTUMR-MBEOBJKWSA-J |
SMILES isomérique |
[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-])O)O |
SMILES canonique |
C1(C(C(C(C(C1OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-])O)O |
Synonymes |
inositol 1,4-bis(phosphate) inositol 1,4-bis(phosphate), (D)-isomer inositol 1,4-bis(phosphate), (L)-isomer inositol 1,4-bisphosphate inositol 1,4-diphosphate myo-inositol 1,4-bisphosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[5-fluoro-1-(2-morpholin-4-ylethyl)-2-oxo-3H-indol-3-yl]acetamide;hydrochloride](/img/structure/B1262574.png)
![1-[(9Z)-octadecenoyl]-2-eicosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1262575.png)


![1-Butyl-2-[(2,6-dimethylphenyl)carbamoyl]piperidinium](/img/structure/B1262580.png)



